4-Difluoromethoxy-3-fluoropyridine-2-methanol
CAS No.: 1803838-37-0
Cat. No.: VC3029378
Molecular Formula: C7H6F3NO2
Molecular Weight: 193.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803838-37-0 |
|---|---|
| Molecular Formula | C7H6F3NO2 |
| Molecular Weight | 193.12 g/mol |
| IUPAC Name | [4-(difluoromethoxy)-3-fluoropyridin-2-yl]methanol |
| Standard InChI | InChI=1S/C7H6F3NO2/c8-6-4(3-12)11-2-1-5(6)13-7(9)10/h1-2,7,12H,3H2 |
| Standard InChI Key | CGLLWGHVMIXYHQ-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C(=C1OC(F)F)F)CO |
| Canonical SMILES | C1=CN=C(C(=C1OC(F)F)F)CO |
Introduction
4-Difluoromethoxy-3-fluoropyridine-2-methanol is a complex organic compound belonging to the class of fluorinated heterocycles. It is a derivative of pyridine, featuring both difluoromethoxy and fluoropyridine moieties, which contribute to its unique chemical properties and potential applications in medicinal chemistry and materials science.
Synthesis of 4-Difluoromethoxy-3-fluoropyridine-2-methanol
The synthesis of this compound typically involves several key steps, including the manipulation of pyridine derivatives and fluorinated reagents. Difluoromethylation techniques are often employed to introduce fluorinated groups selectively into the organic molecule.
Synthesis Steps
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Starting Materials: Pyridine derivatives and fluorinated reagents.
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Reaction Conditions: Careful control of temperature, solvent choice, and reaction time is crucial to achieve high yields and purity.
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Monitoring Techniques: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor reaction progress and confirm product identity.
Chemical Reactions and Mechanisms
4-Difluoromethoxy-3-fluoropyridine-2-methanol can participate in various chemical reactions due to its functional groups. Palladium-catalyzed cross-coupling methods are frequently utilized to synthesize more complex derivatives from this base structure.
Reaction Types
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Cross-Coupling Reactions: Palladium-catalyzed reactions are used to form complex derivatives.
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Substitution Reactions: The compound can undergo substitution reactions involving its functional groups.
Biological Activity and Potential Applications
The biological activity of 4-Difluoromethoxy-3-fluoropyridine-2-methanol is not fully understood but is hypothesized to involve interactions with molecular targets such as enzymes or receptors sensitive to fluorinated compounds. The fluorine atoms may enhance lipophilicity, allowing better membrane penetration and potentially leading to increased efficacy or reduced toxicity in therapeutic applications.
Potential Applications
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Medicinal Chemistry: Potential bioactive agent due to its fluorinated structure.
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Materials Science: Applications in materials synthesis due to its unique chemical properties.
Analytical Techniques
Spectroscopic techniques such as NMR and infrared (IR) spectroscopy provide insights into the functional group characteristics and molecular interactions of 4-Difluoromethoxy-3-fluoropyridine-2-methanol.
Analytical Methods
| Technique | Purpose |
|---|---|
| NMR | Confirm product identity and monitor reactions. |
| IR | Analyze functional group characteristics. |
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